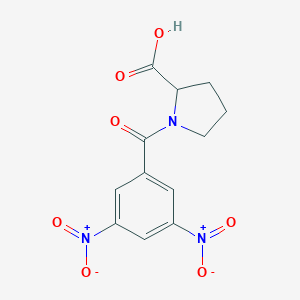

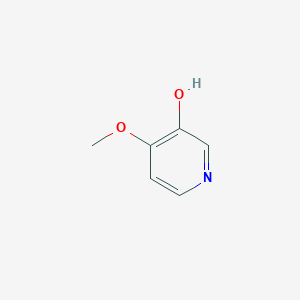

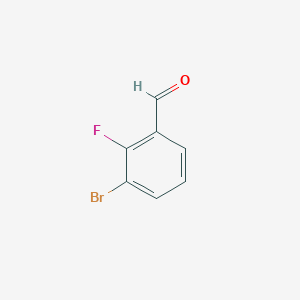

![molecular formula C8H7N3O B121145 Imidazo[1,2-A]pyridine-8-carboxamide CAS No. 144675-82-1](/img/structure/B121145.png)

Imidazo[1,2-A]pyridine-8-carboxamide

概要

説明

Imidazo[1,2-A]pyridine-8-carboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A review has summarized the recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-8-carboxamides were generated by whole cell screening of a focused library against Mycobacterium tuberculosis . The structure activity relationship evaluation of this class of inhibitors and the optimization of physicochemical properties were described .

科学的研究の応用

Organic Synthesis

Imidazo[1,2-A]pyridine derivatives are pivotal in organic chemistry due to their utility in constructing complex molecules. The direct functionalization of these compounds is a key strategy for synthesizing diverse derivatives. Radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis are some of the advanced methods employed to modify this scaffold, leading to the creation of novel organic compounds with potential applications in drug development and material science .

Medicinal Chemistry

In the realm of medicinal chemistry, imidazo[1,2-A]pyridine-8-carboxamide is recognized for its ‘drug-like’ properties. It’s been used to develop compounds with a wide range of biological activities. This includes the creation of molecules that can interact with various biological targets, potentially leading to new treatments for diseases. The structural characteristics of this compound make it an ideal candidate for the synthesis of pharmacologically active molecules .

Material Science

The structural character of imidazo[1,2-A]pyridine-8-carboxamide makes it useful in material science. Its incorporation into materials can lead to the development of new properties, such as enhanced durability or electrical conductivity. Researchers are exploring its use in creating advanced materials for various technological applications .

Optoelectronic Devices

This compound’s luminescent properties are being harnessed in the development of optoelectronic devices. Its ability to emit light when excited by electricity makes it a valuable component in the creation of LEDs, solar cells, and other devices that require the conversion of electrical energy into light or vice versa .

Sensors

Imidazo[1,2-A]pyridine-8-carboxamide derivatives are also being studied for their potential use in sensor technology. Their sensitivity to changes in their environment makes them suitable for detecting various substances, which could be applied in environmental monitoring, medical diagnostics, and security systems .

Anti-Cancer Research

The compound’s derivatives have shown promise in anti-cancer research. Scientists are investigating their use as chemotherapeutic agents due to their ability to interfere with the growth and proliferation of cancer cells. This research is still in the early stages, but it holds potential for the development of new cancer treatments .

Confocal Microscopy and Imaging

In the field of microscopy and imaging, imidazo[1,2-A]pyridine-8-carboxamide derivatives serve as emitters. They are used to enhance the contrast in confocal microscopy, allowing for clearer imaging of biological samples. This application is crucial for researchers studying cellular structures and functions .

Drug Development

Lastly, the versatility of imidazo[1,2-A]pyridine-8-carboxamide in drug development cannot be overstated. Its derivatives are being explored for their therapeutic potential across a range of medical conditions. The compound’s ability to be modified allows for the design of drugs with specific pharmacokinetic and pharmacodynamic profiles .

作用機序

Target of Action

Imidazo[1,2-A]pyridine-8-carboxamide has been recognized as a significant scaffold for its wide range of applications in medicinal chemistry . It has been used to develop novel KRAS G12C inhibitors , and it exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, its primary targets include the KRAS G12C protein in cancer cells and the Mycobacterium tuberculosis bacterium in TB.

Mode of Action

The compound interacts with its targets through a covalent bond, leading to the inhibition of the target’s function . For instance, when it acts as a KRAS G12C inhibitor, it binds to the protein and prevents it from sending signals for cell proliferation, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways. In the case of cancer, it inhibits the KRAS pathway, which is involved in cell proliferation . When used as an anti-TB agent, it interferes with the life cycle of the Mycobacterium tuberculosis bacterium, although the exact biochemical pathways are still under investigation .

Pharmacokinetics

The pharmacokinetics of Imidazo[1,2-A]pyridine-8-carboxamide is characterized by good microsomal stability . This stability suggests that the compound may have a longer half-life, which could contribute to its bioavailability.

Result of Action

The result of the compound’s action depends on its target. As a KRAS G12C inhibitor, it can potentially suppress the growth of cancer cells . As an anti-TB agent, it can inhibit the growth of the Mycobacterium tuberculosis bacterium, thereby helping to control the spread of TB .

Safety and Hazards

特性

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-5H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOOXYYLJSASHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601330 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyridine-8-carboxamide | |

CAS RN |

144675-82-1 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic strategies are employed for the preparation of imidazo[1,2-a]pyridine-8-carboxamide derivatives?

A1: Several methods have been developed for the synthesis of these compounds. One common approach involves a multi-step process starting with 2-aminonicotinic acid. [, , ] First, 2-aminonicotinic acid reacts with chloroacetaldehyde to form an imidazo[1,2-a]pyridine intermediate. Subsequent acid-amine coupling with desired amines, often facilitated by coupling reagents like HATU, yields the final imidazo[1,2-a]pyridine-8-carboxamide derivatives. [] Another method utilizes solid-phase synthesis, where a polymer-bound 2-aminonicotinate reacts with various alpha-haloketones, followed by halogenation and cleavage from the solid support using amines. [, ]

Q2: What are the potential therapeutic applications of imidazo[1,2-a]pyridine-8-carboxamide derivatives?

A2: Research suggests that these compounds hold promise for various therapeutic applications. For instance, studies have investigated their potential as H+/K+-ATPase antagonists for treating ulcers. [] Additionally, structure-based design and docking studies have identified imidazo[1,2-a]pyridine-8-carboxamide derivatives as potential inhibitors of acetylcholine esterase, an enzyme implicated in Alzheimer's disease. [] Furthermore, certain derivatives have demonstrated antimycobacterial activity, suggesting their potential in combating mycobacterial infections. []

Q3: How does the structure of imidazo[1,2-a]pyridine-8-carboxamide influence its biological activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the imidazo[1,2-a]pyridine-8-carboxamide scaffold affect its biological activity. For example, research on acetylcholine esterase inhibitors revealed that substituting the 1H-indene group in rutacarpine with various groups, such as 2-(2-oxo-2H-chromen-3-yl), 2-(2-furyl), and 2-(4-nitrophenyl), significantly impacts binding affinity. [] These findings highlight the importance of specific substituents in influencing the interactions between the compound and its biological target.

Q4: What analytical techniques are employed to characterize and study imidazo[1,2-a]pyridine-8-carboxamide derivatives?

A4: A variety of analytical methods are employed to characterize and quantify these compounds. Spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), 1H NMR, 13C NMR, and mass spectrometry, provide valuable information about the compound's structure and purity. [, ] Additionally, elemental analysis helps confirm the elemental composition of the synthesized derivatives. [] These analytical techniques are essential for confirming the identity and purity of the synthesized compounds, contributing to rigorous and reliable research findings.

Q5: How do computational chemistry and modeling contribute to the research and development of imidazo[1,2-a]pyridine-8-carboxamide derivatives?

A5: Computational methods play a significant role in accelerating the drug discovery process involving these compounds. For example, molecular docking studies help predict the binding modes and affinities of imidazo[1,2-a]pyridine-8-carboxamide derivatives with target proteins like acetylcholine esterase. [] Researchers can evaluate the potential efficacy of novel compounds and prioritize the synthesis and testing of promising candidates by simulating molecular interactions. This approach allows for a more targeted and efficient exploration of the chemical space, potentially leading to the identification of potent and selective drug candidates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

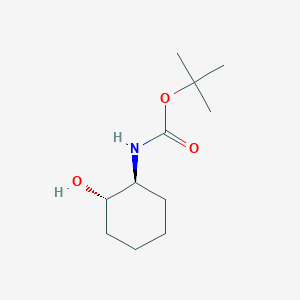

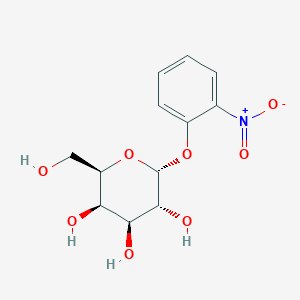

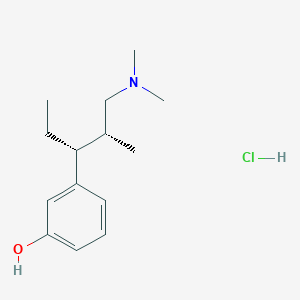

![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)

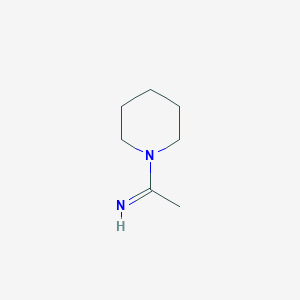

![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)